dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is an organic compound with the molecular formula C13H17N2O4P This compound is notable for its unique structure, which includes an oxazole ring substituted with a phenyl group and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves the formation of the oxazole ring followed by the introduction of the phosphonate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the phosphonate ester group through phosphorylation reactions using reagents such as dimethyl phosphite.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction could produce amines or alcohols
Scientific Research Applications
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring and phosphonate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate: Similar structure with a methyl group on the phenyl ring.
Dimethyl [5-(methylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate: Contains a fluorine atom on the phenyl ring.
Uniqueness
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is unique due to its specific substitution pattern on the oxazole ring and the presence of the phosphonate ester group. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-dimethoxyphosphoryl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O4P/c1-13-11-12(19(15,16-2)17-3)14-10(18-11)9-7-5-4-6-8-9/h4-8,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZASTEQFVOENQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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